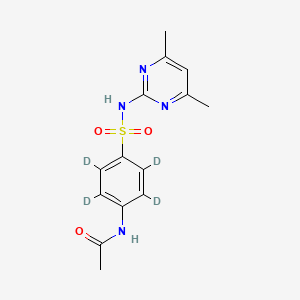![molecular formula C15H20O3 B563855 [[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]methyl]oxirane-d5 CAS No. 1185169-90-7](/img/structure/B563855.png)
[[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]methyl]oxirane-d5
Overview
Description
[[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]methyl]oxirane-d5 is a deuterated analogue of [[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]methyl]oxirane, which is an intermediate used in the production of Betaxolol. This compound is characterized by the presence of deuterium atoms, which replace certain hydrogen atoms, making it useful in various scientific research applications.
Preparation Methods
The synthesis of [[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]methyl]oxirane-d5 involves several steps. The starting material is typically a phenol derivative, which undergoes alkylation with a cyclopropylmethoxyethyl group. This intermediate is then reacted with an epoxide to form the oxirane ring . The reaction conditions often involve the use of strong bases and solvents like dichloromethane or chloroform . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
[[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]methyl]oxirane-d5 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the oxirane ring opens up in the presence of nucleophiles like amines or thiols, forming corresponding substituted products.
Scientific Research Applications
[[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]methyl]oxirane-d5 has a wide range of scientific research applications:
Chemistry: It is used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: The compound is employed in metabolic research to study metabolic pathways in vivo due to its stable isotope labeling.
Medicine: It is used in clinical diagnostics for imaging, diagnosis, and newborn screening.
Industry: The compound serves as an environmental pollutant standard for detecting pollutants in air, water, soil, sediment, and food.
Mechanism of Action
The mechanism of action of [[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]methyl]oxirane-d5 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound provide stability and allow for detailed study of reaction mechanisms and kinetics using techniques like NMR spectroscopy. This helps in understanding the compound’s behavior in various chemical and biological systems.
Comparison with Similar Compounds
[[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]methyl]oxirane-d5 is unique due to its deuterium labeling, which distinguishes it from its non-deuterated counterpart, [[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]methyl]oxirane. Similar compounds include:
[[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]methyl]oxirane: The non-deuterated version used in the production of Betaxolol.
Betaxolol EP Impurity C-d5: Another deuterated analogue used for similar research purposes.
This compound’s unique properties make it a valuable tool in various fields of scientific research and industrial applications.
Properties
IUPAC Name |
2-[[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-dideuteriomethyl]-2,3,3-trideuteriooxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-2-13(1)9-16-8-7-12-3-5-14(6-4-12)17-10-15-11-18-15/h3-6,13,15H,1-2,7-11H2/i10D2,11D2,15D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQRZXLUCRJNWKV-FPQCMJPGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COCCC2=CC=C(C=C2)OCC3CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(O1)([2H])C([2H])([2H])OC2=CC=C(C=C2)CCOCC3CC3)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



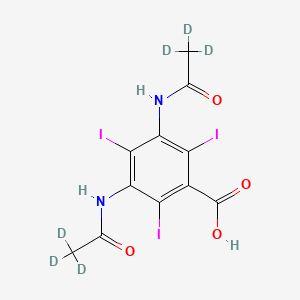
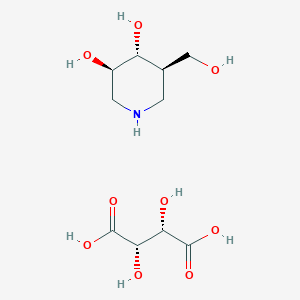
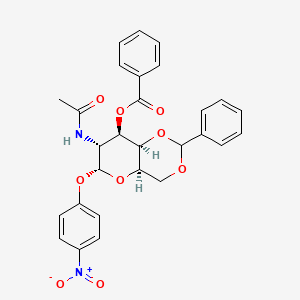
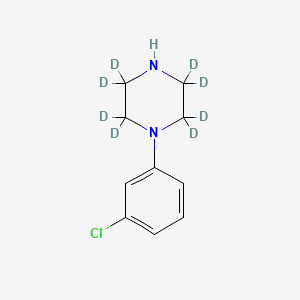

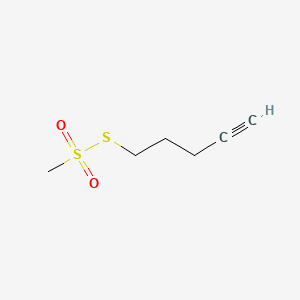
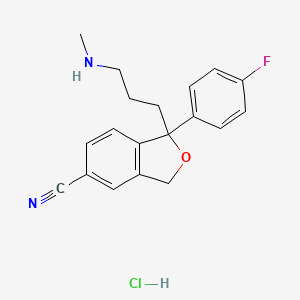
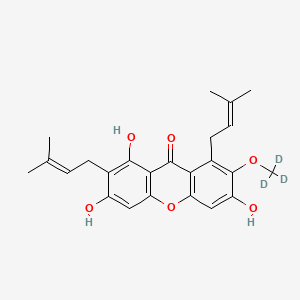
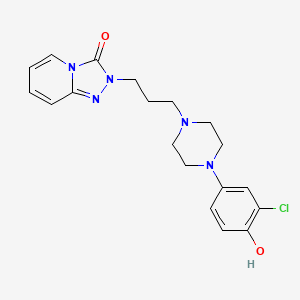
![5-[[4-[1,1,2,2-tetradeuterio-2-[5-(2-methyl-1,3-dioxolan-2-yl)pyridin-2-yl]ethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B563789.png)
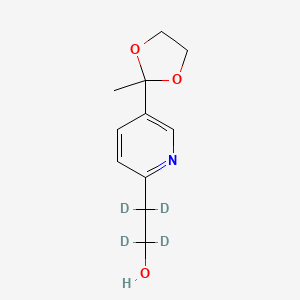
![Ethyl 2-[5-(2-methyl-1,3-dioxolan-2-YL)-2-pyridyl]acetate](/img/structure/B563792.png)
